6-Methylidene-1,3,5-triazinane-2,4-dione
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Overview
Description
6-Methylene-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring with a methylene group at the 6-position and two keto groups at the 2 and 4 positions. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methyleneamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 6-Methylene-1,3,5-triazinane-2,4-dione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Methylene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
6-Methylene-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 6-Methylene-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2,4,6-Tri-substituted-1,3,5-triazines
- 1,3,5-Triazinane-2,4,6-trione
Uniqueness
6-Methylene-1,3,5-triazinane-2,4-dione is unique due to its methylene group at the 6-position, which imparts distinct reactivity compared to other triazines. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
922179-92-8 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
6-methylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |
InChI Key |
XJRJRORYYAVGCH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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